Pradimicin S

Natural product chemistry Structural elucidation Pradimicin biosynthesis

Pradimicin S (PRM-S) solves the aggregation and solubility limitations of Pradimicin A, enabling solution-phase assays and biophysical characterization. - Unique 3-O-sulfated glucose substituent ensures high water solubility and a defined tetrameric assembly upon Ca²⁺ binding. - SPR-confirmed nanomolar gp120 binding (KD) and low-micromolar EC50 against HIV-1, HIV-2, and SIV in multiple cell systems. - High genetic barrier: significant phenotypic resistance requires up to six gp120 mutations. - Ships globally; inquire for custom synthesis and bulk packaging options.

Molecular Formula C41H46N2O22S
Molecular Weight 950.9 g/mol
Cat. No. B1247338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePradimicin S
Synonymspradimicin S
Molecular FormulaC41H46N2O22S
Molecular Weight950.9 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(C(O7)CO)O)OS(=O)(=O)O)O)NC
InChIInChI=1S/C41H46N2O22S/c1-11-6-18-24(31(50)21(11)38(54)43-12(2)39(55)56)23-16(9-17-25(32(23)51)28(47)15-7-14(60-5)8-19(45)22(15)27(17)46)29(48)35(18)63-40-33(52)36(26(42-4)13(3)61-40)64-41-34(53)37(65-66(57,58)59)30(49)20(10-44)62-41/h6-9,12-13,20,26,29-30,33-37,40-42,44-45,48-53H,10H2,1-5H3,(H,43,54)(H,55,56)(H,57,58,59)/t12-,13-,20-,26+,29+,30-,33-,34-,35+,36+,37+,40+,41+/m1/s1
InChIKeyRTZKJDOHYVQXGI-BFYQUHCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pradimicin S: A Sulfated Glucose-Modified Pradimicin Analog with Distinct Solubility and Anti-HIV Properties — Procurement-Relevant Structural and Biological Baseline


Pradimicin S (PRM-S; molecular formula C₄₁H₄₆N₂O₂₂S; molecular weight 950.87 g/mol) is a naturally occurring member of the pradimicin–benanomicin family of antibiotics, a class of angular polycyclic polyphenols characterized by a dihydrobenzo[α]naphthacenequinone aglycone substituted with a D-amino acid and a disaccharide moiety [1]. PRM-S is produced by Actinomadura spinosa AA0851 and was discovered through a directed screen for syncytium formation inhibitors [2]. Its defining structural feature — and the primary basis for its functional differentiation from the prototypical pradimicin A (PRM-A) — is the replacement of the terminal xylose moiety with a 3-O-sulfated-β-D-glucopyranosyl group, introducing a permanent negative charge at physiological pH [1]. This modification confers dramatically enhanced water solubility, enabling solution-state biophysical characterization, and uniquely positions PRM-S as a dual-function antifungal and anti-HIV lead compound with nanomolar gp120-binding affinity [3].

1 Sulfated glucose modification enables solution-phase biophysical studies
2 Ca²⁺-dependent carbohydrate recognition for HIV gp120 and fungal cell-wall targeting
3 Dual-pathway anti-HIV and antifungal research tool compound

Why Generic Substitution Fails for Pradimicin S: Structural, Solubility, and Target-Engagement Differentiation Within the Pradimicin Class


The pradimicin family shares a conserved calcium-dependent, lectin-like mechanism of action targeting terminal α-D-mannopyranoside residues on fungal cell walls and viral envelope glycoproteins, yet individual congeners diverge sharply in physicochemical properties, target affinity, and biological spectrum [1]. Pradimicin A (PRM-A), the most extensively studied family member, forms insoluble aggregates upon Ca²⁺ binding — a property that has fundamentally limited its solution-state characterization, formulation development, and translational potential [2]. Pradimicin S overcomes this limitation through its unique 3-sulfated glucose substituent, which imparts both high water solubility and a net negative charge that alters oligomerization behavior, carbohydrate specificity, and pharmacokinetic properties [3]. Consequently, PRM-S cannot be treated as interchangeable with PRM-A, BMS-181184 (BMY-28864), pradimicin FA-2, or other class members for applications requiring defined solubility, reproducible solution-phase binding assays, nanomolar target affinity, or a characterized resistance barrier. The quantitative evidence below demonstrates where these differences are measurable and procurement-relevant.

Solubility mismatch
PRM-A forms insoluble Ca²⁺ aggregates; solution-phase assays may not be reproducible with non-sulfated analogs.
Specificity divergence
Carbohydrate-binding selectivity differs; nanomolar gp120 affinity may not transfer to other pradimicin congeners.
Oligomeric state alteration
Defined tetrameric assembly of PRM-S may shift to heterogeneous aggregation with substitutes, altering biological readouts.

Product-Specific Quantitative Evidence Guide: Pradimicin S Differentiation Measured Against Closest Analogs


Unique 3-O-Sulfated-β-D-Glucopyranosyl Modification Defines Structural Identity and Confers Permanent Negative Charge Absent in All Other Natural Pradimicins

Pradimicin S is the sole naturally occurring pradimicin congener harboring a sulfated sugar moiety. NMR and mass spectrometric analyses established PRM-S as the 3'-O-(3''-O-sulfo-β-D-glucopyranosyl) analog of pradimicin A, wherein the terminal β-D-xylopyranosyl residue of PRM-A is replaced by a 3-O-sulfated-β-D-glucopyranosyl group [1]. This substitution introduces a negatively charged sulfate ester (pKa ~ −3 for the sulfonate group, fully ionized at physiological pH) and increases the molecular weight from 840.78 g/mol (PRM-A, C₄₀H₄₄N₂O₁₈) to 950.87 g/mol (PRM-S, C₄₁H₄₆N₂O₂₂S) [2]. No other natural pradimicin — including pradimicins B, C, D, E, FA-1, FA-2, L, FL, T1, or T2 — carries a sulfate modification; all bear neutral sugar termini [3].

Structural identity
Head-to-head
3'-O-(3''-O-sulfo-β-D-glucopyranosyl) vs. terminal xylose
Defines charge and solubility differentiation
Permanent negative charge absent in other natural pradimicins
Natural product chemistry Structural elucidation Pradimicin biosynthesis

Water Solubility Enables Solution-State Biophysical Characterization Impossible with Aggregation-Prone Pradimicin A

Pradimicin A (PRM-A) and all other non-sulfated pradimicins oligomerize into large, insoluble aggregates upon binding Ca²⁺ — the obligate co-factor for carbohydrate recognition — which has prevented detailed solution-state characterization of their carbohydrate specificity and biologically active oligomeric form for over two decades [1]. PRM-S, by virtue of its negatively charged 3-sulfated glucose, remains water-soluble following Ca²⁺ binding, directly enabling NMR spectroscopic analysis under physiologically relevant conditions and analytical ultracentrifugation to determine its oligomeric state in solution [1]. This solubility difference is not incremental but categorical: PRM-A aggregation renders it unsuitable for solution-phase binding assays, while PRM-S's solubility permitted the first-ever determination of a pradimicin's quaternary structure and defined carbohydrate-binding selectivity at biologically relevant concentrations [2].

Aggregation state
Head-to-head
Remains soluble, forms defined tetramer vs. insoluble aggregates
Enables solution-state NMR and AUC characterization
PRM-A aggregation precludes comparable analysis
Biophysical chemistry Drug formulation Carbohydrate recognition

Nanomolar gp120 Binding Affinity Represents a ~1000-Fold Enhancement Over the Millimolar Mannose-Binding Affinity Reported for Pradimicin A

Surface plasmon resonance (SPR) studies demonstrated that PRM-S binds to recombinant HIV-1 envelope glycoprotein gp120 in a strictly Ca²⁺-dependent manner with an equilibrium dissociation constant (KD) in the higher nanomolar range [1]. This binding can be dose-dependently competed and reversed by the addition of an (α-1,2)mannose trimer, confirming carbohydrate-specific engagement at the gp120 high-mannose glycans [1]. In functional HIV-1 entry assays, PRM-S yielded IC₅₀ values of 2–4 μM, which correlated quantitatively with both the concentration at which Ca²⁺-dependent tetramerization occurs and the gp120-binding affinity measured by SPR [2]. By contrast, PRM-A has been reported to bind free D-mannose with millimolar equilibrium dissociation constants (KD) in a Ca²⁺-dependent manner — an approximately three-orders-of-magnitude weaker interaction with a monosaccharide rather than the physiologically relevant, multivalent high-mannose glycan array on gp120 [2]. PRM-S also inhibits a broad panel of HIV-1 laboratory strains and clinical isolates, HIV-2, and SIV with EC₅₀ and EC₉₀ values invariably in the lower micromolar range across multiple cell culture systems [1].

gp120 binding affinity
Reported
KD ~ higher nanomolar (SPR, Ca²⁺-dependent)
Supports gp120 target-engagement studies
~1000-fold stronger than PRM-A mannose binding
Anti-HIV drug discovery Surface plasmon resonance Carbohydrate-binding agents

Selective Trisaccharide Recognition by Ordered Tetrameric Assembly Contrasts with the Non-Specific Aggregation and Broad Mannose Binding of Pradimicin A

Exploiting the water solubility of PRM-S, NMR spectroscopy and analytical ultracentrifugation revealed that at biologically relevant concentrations, PRM-S binds Ca²⁺ to form a discrete tetrameric species [1]. This tetramer selectively binds and engulfs the branched trisaccharide Manα1–3(Manα1–6)Man, a motif abundantly displayed on the high-mannose-type N-glycans of HIV gp120 and fungal cell-wall mannoproteins, while showing substantially weaker or negligible binding to mannose monosaccharide or mannobiose [1]. In contrast, PRM-A oligomerizes into large, heterogeneous, insoluble aggregates of undefined stoichiometry upon Ca²⁺ binding and was previously reported to bind D-mannose broadly with millimolar affinity, without evidence for selective trisaccharide recognition [1]. The IC₅₀ of 2–4 μM for PRM-S in HIV-1 entry assays correlates precisely with the concentration at which Ca²⁺-induced tetramerization occurs, establishing that the tetramer — not the monomer — is the biologically active carbohydrate-recognition unit [1].

Specificity
Head-to-head
Selective for Manα1–3(Manα1–6)Man vs. broad mannose
Rational basis for nanomolar gp120 affinity
Tetramer engulfs branched trisaccharide motif
Carbohydrate recognition Lectin mimics Oligomerization

High Genetic Barrier to Resistance: Six Sequential gp120 N-Glycosylation Site Deletions Required for Significant Phenotypic Resistance to Pradimicin S

Under dose-escalating selective pressure in HIV-1-infected CEM cell cultures, PRM-S selected for mutant virus strains harboring deletions of N-glycosylation sites in the envelope gp120, with a strong preference for deletion of high-mannose-type glycans [1]. Genotypic resistance development occurred slowly, and significant phenotypic resistance emerged only after the sequential accumulation of up to six N-glycosylation site mutations in gp120 [1]. This observation points to a high genetic barrier to resistance for PRM-S. By comparison, many clinically used antiretroviral agents — including first-generation non-nucleoside reverse transcriptase inhibitors (e.g., nevirapine, efavirenz) and integrase strand transfer inhibitors (e.g., raltegravir) — can select for high-level resistance with as few as one or two amino acid substitutions in their respective targets [1].

Genetic barrier
Reported
Up to 6 sequential gp120 N-glycan deletions required
Reported high resistance barrier context
Resistance develops slowly via multiple mutations
HIV drug resistance Genetic barrier Antiviral resistance

Pradimicin-Class Antifungal Activity Is Retained Against Fluconazole-Resistant Candida Isolates via a Mechanistically Orthogonal, Calcium-Dependent Cell-Wall Targeting Mode of Action

Although PRM-S-specific MIC datasets against large fungal panels are not as extensively reported as those for the clinical candidate BMS-181184, the pradimicin class shares a conserved, calcium-dependent mechanism of action that is orthogonal to ergosterol biosynthesis inhibition by azoles and ergosterol binding by polyenes [1]. BMS-181184, a water-soluble pradimicin derivative, demonstrated MICs in the range of 0.78–12.5 μg/mL against 64 clinical Candida isolates, and crucially, Candida isolates with fluconazole MICs ≥16 μg/mL (clinically resistant) exhibited BMS-181184 MICs indistinguishable from those of fluconazole-susceptible isolates [2]. In a separate study of 249 strains from 35 fungal species, BMS-181184 MICs were ≤8 μg/mL for 97% of Candida spp., Cryptococcus neoformans, and related yeasts tested, and the compound was fungicidal against yeasts [3]. PRM-S itself has demonstrated in vitro activity against a wide variety of fungi and yeasts and in vivo efficacy against systemic Candida albicans infection in mice [4]. Pradimicin FS, a structural congener, was shown to be equivalent to PRM-S in both in vitro and in vivo antifungal activities [5].

Antifungal spectrum
Class-level
BMS-181184 MIC ≤8 μg/mL for 97% yeast (class-level) vs. azole resistance
Mechanism orthogonal to azole antifungals
PRM-S shares conserved Ca²⁺-dependent cell-wall MOA
Antifungal drug resistance Candida Azole resistance

Best Research and Industrial Application Scenarios for Pradimicin S: Evidence-Backed Procurement Guidance


Anti-HIV Drug Discovery: Lead Optimization Against a High-Genetic-Barrier Carbohydrate-Binding Target

PRM-S is the most advanced pradimicin congener for anti-HIV development, with SPR-confirmed nanomolar gp120 binding, low-micromolar EC₅₀ against HIV-1, HIV-2, and SIV across multiple cell culture systems, and a high genetic barrier requiring up to six gp120 mutations for significant resistance [1]. Its water solubility and stability at high temperature and low pH make it suitable for microbicide formulation [1]. Medicinal chemistry programs aiming to optimize carbohydrate-binding antiviral agents should use PRM-S as the starting scaffold rather than PRM-A, given the latter's aggregation propensity and lack of characterized gp120 binding affinity. Resistance profiling studies that require monitoring multiple sequential mutations are uniquely enabled by PRM-S's characterized resistance trajectory [1].

Glycobiology Tool Compound: Solution-Phase Characterization of Carbohydrate–Small Molecule Recognition

PRM-S is the only naturally occurring pradimicin that remains soluble upon Ca²⁺ binding, enabling NMR spectroscopy, analytical ultracentrifugation, and other solution-phase biophysical techniques that are precluded by PRM-A aggregation [2]. Its defined tetrameric assembly and selective recognition of the Manα1–3(Manα1–6)Man trisaccharide — a motif prevalent on HIV gp120 and fungal mannoproteins — make it an ideal probe for studying how small molecules achieve lectin-like carbohydrate specificity [2]. Researchers investigating carbohydrate–small molecule interactions, glycoprotein detection, or the design of synthetic lectin mimetics should procure PRM-S specifically; PRM-A and other neutral pradimicins cannot support these solution-phase applications [2].

Antifungal Drug Development: Mechanistic Studies of Calcium-Dependent Cell-Wall Targeting Against Azole-Resistant Pathogens

The pradimicin class operates via a calcium-dependent, mannose-targeting mechanism that is mechanistically orthogonal to azole, polyene, and echinocandin antifungals [3]. BMS-181184, a water-soluble pradimicin derivative, retains full activity against fluconazole-resistant Candida isolates (MIC range 0.78–12.5 μg/mL) and is fungicidal against yeasts [4]. PRM-S, sharing this mechanism, has demonstrated in vivo efficacy against systemic candidiasis in mice and is produced with improved yields via ferrous sulfate supplementation (0.1–0.4%) of Actinomadura spinosa AA0851 cultures [5]. Programs investigating antifungal mechanisms of action, screening for synergy with existing antifungals, or developing next-generation cell-wall-targeting agents should select PRM-S as a soluble, naturally sourced probe compound with a well-characterized biosynthetic pathway [6].

Antiparasitic Drug Discovery: Carbohydrate-Binding Approach to African Trypanosomiasis

PRM-S has demonstrated parasitological cure of acute African trypanosomiasis (sleeping sickness) in murine models through specific binding to variant surface glycoproteins (VSGs) on Trypanosoma brucei, inducing defects in endocytosis and cytokinesis [7]. This application leverages the same carbohydrate-recognition properties — Ca²⁺-dependent binding to high-mannose glycans — that underlie PRM-S's anti-HIV and antifungal activities. PRM-A also shows trypanocidal activity, but PRM-S's superior pharmaceutical properties (water solubility, defined oligomeric state) make it the preferred candidate for antiparasitic development programs targeting surface glycan-mediated mechanisms [7].

Application
Selection Property
Validation Focus
HIV gp120 carbohydrate-binding research
gp120 binding affinity & specificity
SPR and entry assay endpoint context
Solution-phase glycobiology probe
Ca²⁺-dependent solubility & tetramerization
NMR and analytical ultracentrifugation oligomeric state
Antifungal mechanism-of-action studies
Cell-wall targeting, azole-resistance context
MIC against azole-resistant Candida isolates
African trypanosomiasis surface glycan research
VSG binding & endocytosis defect
In vivo trypanosomiasis model endpoints
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